cis-1,3-Diphenylcyclohexane
Description
Properties
CAS No. |
21072-39-9 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
[(1R,3S)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2/t17-,18+ |
InChI Key |
MCHONHDBIWWITD-HDICACEKSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diphenylcyclohexane typically involves the hydrogenation of 1,3-diphenylcyclohexene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the cis configuration of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Diphenylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of diphenylcyclohexanone or diphenylcyclohexanol.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Model Compound in Stereochemistry
Cis-1,3-Diphenylcyclohexane serves as a model compound for studying stereochemistry and conformational analysis. Its rigid structure allows researchers to examine the effects of steric hindrance and electronic interactions in various chemical reactions .
Advanced Material Synthesis
The compound is utilized in the synthesis of advanced materials, including polymers and resins. Its properties contribute to the development of materials with specific mechanical and thermal characteristics. The phenyl groups provide opportunities for π-π stacking interactions, enhancing material properties .
Chemical Reactivity Studies
This compound is involved in various chemical reactions, including oxidation and substitution reactions. These reactions can yield derivatives such as diphenylcyclohexanones or brominated compounds, which are valuable in further synthetic applications .
Biological Applications
While primarily studied in chemical contexts, this compound's interactions at the molecular level suggest potential biological applications. Its structure may allow it to participate in interactions relevant to drug design or biomolecular studies.
Case Studies
Mechanism of Action
The mechanism of action of cis-1,3-Diphenylcyclohexane primarily involves its interactions with other molecules through steric and electronic effects. The phenyl groups can participate in π-π interactions, while the cyclohexane ring provides a rigid framework that influences the compound’s reactivity and stability. The specific molecular targets and pathways would depend on the context of its use, such as in chemical reactions or material synthesis .
Comparison with Similar Compounds
Steric and Conformational Differences
cis-1,3-Dimethylcyclohexane :
- Molecular formula: C₈H₁₆; molecular weight: 112.22 g/mol.
- Substituents: Methyl groups are smaller than phenyl groups, leading to reduced steric hindrance. Conformational analysis reveals a preference for chair conformations with equatorial methyl groups to minimize 1,3-diaxial strain .
- Key contrast : The phenyl groups in cis-1,3-diphenylcyclohexane introduce significant steric bulk, likely favoring twist-boat or distorted chair conformations to avoid eclipsing interactions. This steric strain may also reduce thermal stability compared to dimethyl analogs.
- cis-1,3-Diaminocyclohexane: Molecular formula: C₆H₁₂N₂; molecular weight: 112.17 g/mol. Substituents: Polar amino groups enable hydrogen bonding, contrasting with the hydrophobic phenyl groups in the diphenyl derivative. This compound is widely used as a chiral ligand in coordination chemistry (e.g., platinum anticancer agents) .
Stereochemical and Spectroscopic Distinctions
- cis- vs. trans-1,3-Disubstituted Isomers :
- Coupling constants (³J) in NMR spectroscopy differentiate cis and trans isomers. For example, cis-1,3-dichlorocyclohexane exhibits ³J = 12.9 Hz, while trans isomers show ³J = 15.9 Hz . Similar trends apply to phenyl-substituted analogs, where coupling constants and chemical shifts reflect spatial proximity of substituents.
- Biological activity: In antifungal studies, cis-1,3-dichloropropene (cis-1,3-D) outperformed its trans isomer (EC₅₀: cis < trans), highlighting the importance of stereochemistry in bioactivity .
Electronic and Reactivity Profiles
- cis-1,3-DACH Platinum Complexes: Platinum(II) complexes with cis-1,3-diaminocyclohexane (DACH) ligands exhibit rapid conformational interconversion at room temperature, as shown by variable-temperature NMR . Comparison: The diphenyl analog lacks coordinating amino groups, limiting its use in metal coordination. However, its aromatic rings may engage in π-π stacking, relevant in supramolecular chemistry.
Cyclobutane Analogs :
Data Tables
Table 1. Molecular Properties of cis-1,3-Disubstituted Cyclohexanes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
